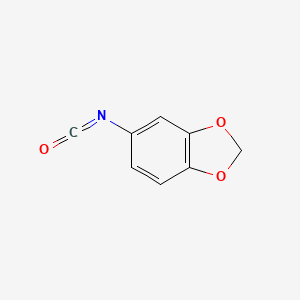

5-Isocyanato-1,3-benzodioxole

Overview

Description

5-Isocyanato-1,3-benzodioxole is an organic compound with the molecular formula C8H5NO3 . It is also known as IBO or Isatoic anhydride benzodioxole.

Synthesis Analysis

The synthesis of 1,3-benzodioxole derivatives has been reported in several studies . For instance, one study described the synthesis of 1,3-benzodioxol-5-ethanol from 1,3-benzodioxole through reactions of Friedel-Crafts reaction, Wolff-Kishner-Huang, and reduction .Molecular Structure Analysis

The molecular structure of 5-Isocyanato-1,3-benzodioxole consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 163.130 Da .Scientific Research Applications

Medicine: Antiparasitic and Cytotoxic Agents

5-Isocyanato-1,3-benzodioxole has been explored for its potential in medicinal chemistry, particularly as a precursor for compounds with antiparasitic and cytotoxic activities . Derivatives of this compound have shown promise in inhibiting the growth of various parasites and cancer cells, indicating its potential in the development of new therapeutic agents.

Materials Science: Polymer Synthesis

In materials science, 5-Isocyanato-1,3-benzodioxole is used in the synthesis of polyurethane resins and elastomers . These materials have a wide range of applications, from medical devices to sports equipment, due to their versatile properties that can be tailored from rigid to flexible.

Environmental Science: Wastewater Treatment

Research has indicated that derivatives of 5-Isocyanato-1,3-benzodioxole can be effective in the biotreatment of wastewater, particularly in removing contaminants like fludioxonil from agro-industrial effluents . This application is crucial for minimizing the environmental impact of agricultural practices.

Analytical Chemistry: Chromatography

In analytical chemistry, 5-Isocyanato-1,3-benzodioxole derivatives are utilized in chromatographic methods to separate and analyze complex mixtures . Their unique properties can aid in the development of more efficient and sensitive analytical techniques.

Organic Synthesis: Catalysts and Reagents

5-Isocyanato-1,3-benzodioxole serves as a valuable reagent and catalyst in organic synthesis . It is involved in various coupling reactions, such as Suzuki and Sonogashira, and is essential for the synthesis of complex organic molecules.

Pharmaceuticals: Drug Development

The compound’s role in pharmaceuticals is significant, especially in drug development where it acts as a precursor for active pharmaceutical ingredients (APIs) . Its reactivity and structural features make it a key component in the synthesis of a wide range of drugs.

Agrochemistry: Plant Growth Regulators

Derivatives of 5-Isocyanato-1,3-benzodioxole have been studied as potent auxin receptor agonists, promoting root growth in plants . This application is particularly important for enhancing crop yields and improving agricultural productivity.

Anticancer Research: Novel Therapeutics

The benzodioxole moiety is associated with a broad spectrum of anticancer activity . Compounds containing this subunit, including those derived from 5-Isocyanato-1,3-benzodioxole, are being investigated for their potential to induce apoptosis in cancer cells, offering new avenues for cancer treatment.

Mechanism of Action

Target of Action

Related compounds, such as 1,3-benzodioxole derivatives, have been shown to act as potent auxin receptor agonists . These receptors play a crucial role in plant growth and development .

Mode of Action

Similar compounds, such as 1,3-benzodioxole derivatives, have been found to interact with auxin receptors, enhancing root-related signaling responses . This interaction results in a promotive effect on root growth .

Biochemical Pathways

Related compounds, such as 1,3-benzodioxole derivatives, have been shown to enhance auxin response reporter’s transcriptional activity . This suggests that these compounds may affect the auxin signaling pathway, leading to downstream effects on root growth .

Result of Action

Related compounds, such as 1,3-benzodioxole derivatives, have been shown to promote root growth in plants . This suggests that 5-Isocyanato-1,3-benzodioxole may have similar effects.

Safety and Hazards

Safety data sheets suggest that 1,3-Benzodioxole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

A study on 1,3-Benzodioxole derivatives suggests that these compounds can improve the anti-tumor efficiency of arsenicals . The study indicates that this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists, and the employment of these compounds may be effective for enhancing root growth and crop production .

properties

IUPAC Name |

5-isocyanato-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-9-6-1-2-7-8(3-6)12-5-11-7/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTXYMVUACJZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10411209 | |

| Record name | 5-isocyanato-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isocyanato-1,3-benzodioxole | |

CAS RN |

69922-28-7 | |

| Record name | 3,4-(Methylenedioxy)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69922-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-isocyanato-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodioxol-5-yl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

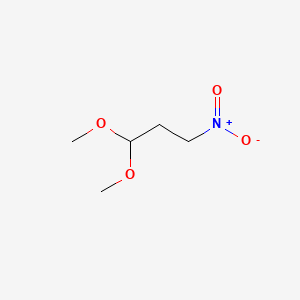

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.